molecular formula C14H11FO3 B6370479 MFCD18312976 CAS No. 1261984-60-4

MFCD18312976

Cat. No.: B6370479
CAS No.: 1261984-60-4
M. Wt: 246.23 g/mol
InChI Key: MSFDSOAPFHADDI-UHFFFAOYSA-N
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Description

MFCD18312976 is a chemical compound cataloged under the MDL number system, commonly used in pharmaceutical and materials science research. For instance, boronic acid derivatives (e.g., CAS 1046861-20-4) and halogenated aromatic compounds (e.g., CAS 1761-61-1) share key similarities in reactivity and applications, such as Suzuki-Miyaura cross-coupling reactions or medicinal chemistry intermediates .

Properties

IUPAC Name

methyl 2-fluoro-5-(2-hydroxyphenyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO3/c1-18-14(17)11-8-9(6-7-12(11)15)10-4-2-3-5-13(10)16/h2-8,16H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSFDSOAPFHADDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)C2=CC=CC=C2O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90683588
Record name Methyl 4-fluoro-2'-hydroxy[1,1'-biphenyl]-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90683588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261984-60-4
Record name Methyl 4-fluoro-2'-hydroxy[1,1'-biphenyl]-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90683588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD18312976 involves several steps, including the use of specific reagents and controlled reaction conditions. The exact synthetic route can vary, but it generally includes the following steps:

    Initial Reaction: The starting materials are reacted under controlled conditions to form an intermediate compound.

    Intermediate Processing: The intermediate is then processed through various chemical reactions, such as oxidation or reduction, to achieve the desired structure.

    Final Purification: The final product is purified using techniques such as crystallization or chromatography to ensure high purity.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors and automated systems. The process involves:

    Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.

    Continuous Processing: The intermediate compounds are continuously processed through various stages to maintain efficiency.

    Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

MFCD18312976 undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form various oxidation products.

    Reduction: Reduction reactions can be performed using reducing agents to obtain reduced forms of the compound.

    Substitution: Substitution reactions involve replacing one functional group with another, often using specific reagents and catalysts.

Common Reagents and Conditions

The common reagents and conditions used in these reactions include:

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Catalysts: Various catalysts, including transition metals, are used to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation Products: Can include various oxidized derivatives.

    Reduction Products: Can include reduced forms with different functional groups.

    Substitution Products: Can include compounds with new functional groups replacing the original ones.

Scientific Research Applications

MFCD18312976 has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

    Biology: Employed in biological studies to investigate its effects on cellular processes.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of MFCD18312976 involves its interaction with specific molecular targets and pathways. It can:

    Bind to Receptors: Interact with specific receptors on cell surfaces, triggering a cascade of biochemical reactions.

    Inhibit Enzymes: Inhibit the activity of certain enzymes, affecting metabolic pathways.

    Modulate Signaling Pathways: Influence signaling pathways within cells, leading to various physiological effects.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Properties

Property CAS 1046861-20-4 CAS 1761-61-1 Typical Boronic Acid Derivatives
Molecular Formula C₆H₅BBrClO₂ C₇H₅BrO₂ C₆H₅B(OH)₂
Molecular Weight 235.27 g/mol 201.02 g/mol 121.93 g/mol
Log Po/w (XLOGP3) 2.15 N/A 1.2–3.5
Solubility (mg/mL) 0.24 0.687 0.1–5.0
TPSA 40.46 Ų N/A ~40 Ų
Bioavailability Score 0.55 0.55 0.3–0.6
Synthetic Accessibility 2.07 N/A 1.5–3.0

Key Observations :

  • Lipophilicity : CAS 1046861-20-4 exhibits moderate lipophilicity (LogP 2.15), aligning with typical boronic acids used in drug design for membrane permeability .
  • Solubility : CAS 1761-61-1 demonstrates higher aqueous solubility (0.687 mg/mL) compared to CAS 1046861-20-4, likely due to its simpler aromatic structure and lack of halogen substitutions .
  • Synthetic Complexity : CAS 1046861-20-4 requires palladium-catalyzed cross-coupling, increasing production costs compared to simpler derivatives .

Key Observations :

  • Safety : CAS 1761-61-1 carries a clear toxicity warning (H302), whereas CAS 1046861-20-4’s hazards are less defined but flagged for cautious handling .

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